9-(2,5-dimethylbenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Description
9-(2,5-dimethylbenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C24H24N6O2 and its molecular weight is 428.496. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo pyridines, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response regulation and signal transduction.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other 1,2,4-triazolo pyridines, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to conformational changes in the target proteins, altering their activity.
Biochemical Pathways
Given its potential targets, it may influence pathways related to immune response, cell cycle regulation, and signal transduction .
Result of Action
Based on its potential targets, it may modulate immune responses, regulate cell cycle progression, and influence signal transduction pathways .
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-14-7-10-17(11-8-14)20-25-26-23-29(13-18-12-15(2)6-9-16(18)3)19-21(30(20)23)27(4)24(32)28(5)22(19)31/h6-12H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRBACWZFMQKGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=C(C=CC(=C5)C)C)C(=O)N(C(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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